molecular formula C16H22N2O3 B7509055 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide

1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide

Cat. No. B7509055
M. Wt: 290.36 g/mol
InChI Key: LYGPFSGEZCUHSY-UHFFFAOYSA-N
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Description

1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide, also known as MMBC, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in medical research. This compound is a member of the piperidine family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide acts by binding to the CB1 receptor in the brain, which is a part of the endocannabinoid system. This system is responsible for regulating various physiological processes such as pain sensation, appetite, and mood. By binding to the CB1 receptor, 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide can modulate the activity of this system and produce various effects on the body.
Biochemical and physiological effects:
1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide has been shown to produce various biochemical and physiological effects in the body. These include analgesic effects, which can help to alleviate pain, as well as anxiolytic effects, which can reduce anxiety and promote relaxation. 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide in lab experiments is that it is a potent agonist for the CB1 receptor, which makes it a useful tool for investigating the endocannabinoid system. However, one limitation is that 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide is a synthetic compound, and its effects may not be representative of natural cannabinoids found in the body.

Future Directions

There are several future directions for research on 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide. One area of interest is its potential applications in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Another area of interest is the development of new synthetic cannabinoids based on the structure of 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide, which may have improved therapeutic properties. Finally, further research is needed to fully understand the mechanism of action of 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide and its effects on the endocannabinoid system.

Synthesis Methods

The synthesis of 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide involves the reaction of 3-methoxy-4-methylbenzoyl chloride with N-methylpiperidine-4-carboxamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide has been used in various scientific studies to investigate its potential applications in medical research. One such study investigated the effects of 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide on the endocannabinoid system and found that it acts as a potent agonist for the CB1 receptor. This suggests that 1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide may have potential therapeutic applications in the treatment of various conditions such as chronic pain, anxiety, and depression.

properties

IUPAC Name

1-(3-methoxy-4-methylbenzoyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-4-5-13(10-14(11)21-3)16(20)18-8-6-12(7-9-18)15(19)17-2/h4-5,10,12H,6-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGPFSGEZCUHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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